Differential Anti-Proliferative Fold Potency Against Gallium-Resistant A549 Cells Compared to Lead Analog 5476423
Compound 7919469 demonstrates a 13-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant A549 cells. In contrast, the closely related lead compound 5476423 exhibits an 80-fold increase in potency under identical conditions [1]. This six-fold divergence in fold-potency between two co-identified lead compounds highlights a critical selectivity window: 5476423 is substantially more potent against this resistant phenotype, while 7919469 provides a distinct, more moderate activity profile that may be preferable for combination regimens or resistance mechanism decoupling studies [1].
| Evidence Dimension | Anti-proliferative fold-potency vs. GaAcAc baseline in gallium-resistant (R) A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 13-fold increased potency over GaAcAc |
| Comparator Or Baseline | Compound 5476423 (80-fold increased potency over GaAcAc); baseline GaAcAc (1-fold, reference) |
| Quantified Difference | Target compound 7919469 is 6.2-fold less potent than lead analog 5476423 in overcoming gallium resistance; but 13-fold more potent than GaAcAc alone |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay after compound treatment |
Why This Matters
For procurement decisions, this quantified differential potency relative to its closest lead analog provides a distinct activity band, allowing researchers to select either a high-potency probe (5476423) or a moderate-potency tool (7919469) for AXL-pathway dependent combination therapy and resistance mechanism studies.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. View Source
